(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
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Overview
Description
(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring. This particular compound has shown potential in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Enantioselective Reduction: One common synthetic route involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method allows for the preparation of (S)-2-methyl-2,3-dihydro-1-benzofuran.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as the intramolecular etherification of alcohols.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to achieving the desired enantiomeric excess and overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Reduced alcohols and amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various pathogens.
Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of flavor and fragrance agents due to its phenolic odor and chemical flavor.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to biological responses. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
2-Methyl-2,3-dihydro-1-benzofuran: A closely related compound with similar biological activities.
3-Methyl-2,3-dihydro-1-benzofuran: Another structural analog with comparable properties.
Benzofuran derivatives: Various other benzofuran derivatives with diverse biological activities.
Uniqueness: (2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride stands out due to its specific structural features, such as the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11;/h3-5,7-8H,6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIWDOZWFSGUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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